4-(2-Oxiranylmethoxy)-benzeneethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439572 | |
| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-48-9 | |
| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Structural Features, and Research Significance of 4 2 Oxiranylmethoxy Benzeneethanol
Standardized Chemical Nomenclature and Synonyms in Academic Literature
In scientific literature, precise and unambiguous naming of chemical compounds is paramount for clear communication. The most systematic and widely accepted name for the compound is 4-(2-Oxiranylmethoxy)-benzeneethanol , according to the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
However, as is common with many chemical compounds, a variety of synonyms are also encountered in academic papers, patents, and commercial catalogs. These alternative names often highlight different structural aspects of the molecule or are based on older naming conventions. Familiarity with these synonyms is crucial for comprehensive literature searches and understanding historical research.
Some of the commonly used synonyms for this compound include:
2-[4-(Oxiran-2-ylmethoxy)phenyl]ethanol scbt.com
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol
1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane researchgate.net
Benzeneethanol, 4-(2-oxiranylmethoxy)- a2bchem.com
The Chemical Abstracts Service (CAS) has assigned the unique identifier 104857-48-9 to this compound, which serves as a definitive point of reference across different databases and publications. scbt.com
Interactive Data Table: Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 104857-48-9 |
| Common Synonym 1 | 2-[4-(Oxiran-2-ylmethoxy)phenyl]ethanol |
| Common Synonym 2 | 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane |
Foundational Chemical Structure and Key Functional Groups for Research
The molecular structure of this compound is characterized by a combination of key functional groups that dictate its reactivity and utility as a synthetic intermediate. The molecule can be deconstructed into three primary components: a benzene (B151609) ring, an ethanol (B145695) side chain, and an oxiranylmethoxy (also known as a glycidyl (B131873) ether) group.
The foundational structure consists of a central benzene ring that is para-substituted with two distinct side chains. This arrangement provides a rigid scaffold to which the reactive functional groups are attached. The presence of these specific functional groups is what makes this compound a focal point for chemical research and synthesis.
The key functional groups are:
Oxirane (Epoxide) Ring: This three-membered heterocyclic ether is characterized by significant ring strain, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functionalities through ring-opening reactions.
Ether Linkage: An ether group connects the oxirane ring to the benzene ring via a methylene (B1212753) bridge. This linkage is generally stable under many reaction conditions, providing a robust connection between the reactive epoxide and the aromatic core.
Primary Alcohol (-CH2OH): The ethanol side chain terminates in a primary alcohol. This hydroxyl group can undergo a wide range of reactions typical of alcohols, such as oxidation, esterification, and conversion to a leaving group, offering another site for molecular elaboration.
Aromatic Ring (Benzene): The benzene ring provides a stable core structure and influences the reactivity of the attached functional groups. It can also be a site for further modification through electrophilic aromatic substitution, although this is less common in the typical applications of this compound.
Interactive Data Table: Structural and Chemical Properties
| Property | Value |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Key Functional Group 1 | Oxirane (Epoxide) |
| Key Functional Group 2 | Primary Alcohol |
| Key Functional Group 3 | Ether |
| Key Structural Feature | Para-substituted Benzene Ring |
Academic and Research Context: Role as a Versatile Synthetic Building Block and Pharmaceutical Intermediate
The academic and industrial interest in this compound is predominantly driven by its role as a versatile synthetic building block and a crucial pharmaceutical intermediate. a2bchem.com Its bifunctional nature, possessing both a reactive epoxide and a modifiable primary alcohol, allows for a diverse range of synthetic transformations.
In the realm of organic synthesis, this compound serves as a valuable precursor for the construction of more complex molecular architectures. The epoxide ring can be opened by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups and build out molecular complexity. Simultaneously, the primary alcohol can be manipulated to introduce other functionalities or to act as a point of attachment to other molecules.
The most prominent application of this compound is as a key intermediate in the synthesis of certain beta-adrenergic blocking agents, commonly known as beta-blockers. cphi-online.com Specifically, it is a direct precursor to the drug Betaxolol . nih.gov In the synthesis of Betaxolol, the epoxide ring of this compound is opened by isopropylamine (B41738), and the primary alcohol is subsequently etherified with a cyclopropylmethyl group.
The development of efficient and stereoselective methods for the synthesis of beta-blockers has been a significant area of research. researchgate.nettubitak.gov.tr This has, in turn, fueled interest in the efficient production of key intermediates like this compound. The demand for enantiomerically pure beta-blockers has also led to research into the asymmetric synthesis of this intermediate or its derivatives.
Historical Context and Evolution of Research Interest
The research interest in this compound is intrinsically linked to the history and development of beta-blockers. The first beta-blockers were discovered in the early 1960s, revolutionizing the treatment of cardiovascular diseases such as angina and hypertension. This discovery spurred extensive research into related compounds with improved properties, such as cardioselectivity.
Betaxolol, a second-generation beta-blocker with β1-adrenergic receptor selectivity, was patented in 1975 and approved for medical use in 1983. The development and commercialization of Betaxolol would have necessitated the development of a scalable and efficient synthesis, which in turn would have brought focus to its key intermediates, including this compound. A 1987 paper in the Journal of Medicinal Chemistry detailing the synthesis of a series of para-substituted phenoxypropanolamines, including Betaxolol, highlights the chemical pathways involving this intermediate. nih.gov
The registration of the CAS number for this compound (104857-48-9) likely occurred in the mid-1980s, coinciding with the period of intense research and development of Betaxolol and related compounds. The evolution of research interest in this compound has mirrored the advancements in pharmaceutical synthesis. Early research would have focused on establishing reliable and high-yielding synthetic routes. Subsequent interest has likely shifted towards more efficient, cost-effective, and environmentally friendly "green" synthetic methods, as well as the development of stereoselective syntheses to produce enantiomerically pure final drug products. researchgate.net The continued importance of beta-blockers in medicine ensures that research into key intermediates like this compound remains relevant.
Advanced Synthetic Methodologies for 4 2 Oxiranylmethoxy Benzeneethanol and Its Analogs
Established Synthetic Routes and Mechanistic Elucidation
The primary and most well-documented method for synthesizing 4-(2-Oxiranylmethoxy)-benzeneethanol involves the reaction of p-hydroxyphenethyl alcohol with epichlorohydrin (B41342). usda.govgoogle.com This approach is a variation of the Williamson ether synthesis, a fundamental reaction in organic chemistry for forming ethers. youtube.com
Phenol (B47542) Alkylation Strategies: Utilization of p-Hydroxyphenethyl Alcohol and Epichlorohydrin
The core of this synthetic strategy is the alkylation of the phenolic hydroxyl group of p-hydroxyphenethyl alcohol with epichlorohydrin. usda.govgoogle.com In this reaction, the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group. This initial reaction forms a glycidyl (B131873) ether intermediate.
The starting material, p-hydroxyphenethyl alcohol, also known as tyrosol, is a naturally occurring phenolic compound. nist.govchemeo.com Its synthesis can be achieved through various methods, including the reduction of 4-hydroxyphenylacetic acid derivatives. google.com
Investigation of Reaction Conditions and Catalyst Systems (e.g., Potassium Carbonate, Sodium Hydride)
The efficiency and outcome of the synthesis are highly dependent on the reaction conditions and the choice of catalyst. Common bases used to facilitate the deprotonation of p-hydroxyphenethyl alcohol include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
Potassium Carbonate (K₂CO₃): This is a milder base, often used in polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724). It provides a heterogeneous reaction environment.
Sodium Hydride (NaH): A much stronger base, sodium hydride, is typically used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). It ensures complete deprotonation of the phenol, which can lead to higher yields and faster reaction rates.
Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to facilitate the reaction, particularly when using inorganic bases in a two-phase system. researchgate.net These catalysts help to transport the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. researchgate.net
Table 1: Comparison of Catalyst Systems for Phenol Alkylation
| Catalyst System | Base Strength | Typical Solvents | Reaction Conditions | Key Advantages |
| Potassium Carbonate | Mild | Acetone, Acetonitrile | Reflux temperature | Cost-effective, moderate conditions |
| Sodium Hydride | Strong | THF, DMF | 0°C to room temperature | High reactivity, can lead to higher yields |
| Phase Transfer Catalysts | Varies | Biphasic (e.g., Dichloromethane/Water) | Room temperature to mild heating | Facilitates reaction between different phases |
Detailed Mechanistic Pathways of Oxirane Ring Formation
The formation of the oxirane (epoxide) ring is a critical step in the synthesis of this compound. The reaction of p-hydroxyphenethyl alcohol with epichlorohydrin proceeds through a two-step mechanism.
First, the phenoxide ion attacks the primary carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion to form a chlorohydrin intermediate. In the second step, an intramolecular SN2 reaction occurs. The newly formed alkoxide, generated by the deprotonation of the hydroxyl group of the chlorohydrin intermediate by the base present in the reaction mixture, attacks the carbon atom bearing the chlorine, displacing the chloride and forming the three-membered oxirane ring. usda.govlibretexts.org This ring-closing step is driven by the close proximity of the reacting groups and the formation of a stable cyclic ether. libretexts.org
The mechanism of oxirane ring formation is essentially an intramolecular Williamson ether synthesis. libretexts.org The stereochemistry of the starting epichlorohydrin can influence the stereochemistry of the final product.
Exploration of Novel Synthetic Approaches and Technologies
While the Williamson ether synthesis remains a robust method, researchers are continuously exploring novel approaches to improve efficiency, sustainability, and to access a wider range of analogs.
Applications of Electrocatalysis in the Synthesis of Epoxy-Containing Aromatic Ethers
Electrocatalysis is emerging as a powerful and sustainable tool in organic synthesis. youtube.com It offers the potential for milder reaction conditions and avoids the use of stoichiometric amounts of chemical oxidants or reductants. youtube.com In the context of synthesizing epoxy-containing aromatic ethers, electrocatalysis could be applied to either the formation of the epoxide ring or the generation of the phenoxide nucleophile. For instance, an electrochemical approach could be envisioned for the epoxidation of an allylic precursor, or for the in-situ generation of the base required for the Williamson ether synthesis, thereby minimizing waste and improving atom economy.
Development of Convergent and Divergent Synthetic Strategies
Modern synthetic chemistry emphasizes the development of convergent and divergent strategies to efficiently build molecular complexity.
Convergent Synthesis: In a convergent approach to this compound analogs, the p-hydroxyphenethyl alcohol core and a modified epichlorohydrin fragment could be synthesized separately and then coupled in a late-stage reaction. This allows for the independent variation of both components, leading to a diverse library of analogs from a common set of intermediates.
Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of target molecules. For example, a precursor containing both a protected phenol and a functional group suitable for conversion into the ethanol (B145695) side chain could be synthesized. The oxiranylmethoxy group could be introduced, followed by deprotection and modification of the side chain to generate a range of analogs. Ring-opening reactions of the epoxide with various nucleophiles also represent a divergent approach to further functionalize the molecule. nih.gov
The development of such strategies is crucial for the efficient discovery of new compounds with tailored properties for various applications.
Insights into Reactive Intermediates in Reaction Mechanisms
The predominant method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction proceeds through a series of well-defined reactive intermediates.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylethanol using a base. This step generates a phenoxide anion , a potent oxygen-centered nucleophile. This anionic intermediate is crucial as the phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective reaction at the phenol site.
The subsequent step involves the reaction of this phenoxide intermediate with an electrophile, typically epichlorohydrin. The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. There are two potential electrophilic carbons on epichlorohydrin for the phenoxide to attack: the carbon bearing the chlorine atom (C1) and the terminal carbon of the epoxide ring (C3).
The entire sequence relies on the generation and reactivity of these key intermediates: the initial phenoxide carbanion-like nucleophile and the transient chlorohydrin alkoxide.
Green Chemistry Principles in Synthetic Design
Modern synthetic approaches to this compound and its analogs increasingly incorporate the principles of green chemistry to enhance safety, reduce waste, and improve efficiency.
Phase-Transfer Catalysis (PTC): A significant green advancement is the use of phase-transfer catalysis. chalmers.sesci-hub.ru In the traditional synthesis, a homogenous solvent system is often required to bring the aqueous base and the organic reactants together. PTC, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with epichlorohydrin. chalmers.se This allows the reaction to be run under solvent-free or solid-liquid conditions, which offers several advantages:
Reduced Solvent Waste: Eliminates the need for large volumes of potentially hazardous organic solvents. sci-hub.ru
Simplified Workup: The by-product, an inorganic salt like sodium chloride, is a solid and can be easily removed by simple filtration. chalmers.se
Increased Efficiency: Leads to higher yields and shorter reaction times compared to conventional methods. unipd.it
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green technology to accelerate the synthesis of glycidyl ethers. google.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. youtube.com
| Green Chemistry Approach | Benefit | Relevance to Synthesis |
| Phase-Transfer Catalysis | Reduces solvent use, simplifies purification, increases yield. | Enables solvent-free conditions for the reaction of 4-hydroxyphenylethanol and epichlorohydrin. chalmers.sesci-hub.ru |
| Microwave-Assisted Synthesis | Drastically reduces reaction time and energy consumption. | Accelerates the SN2 reaction, leading to faster production cycles. google.comyoutube.com |
| Use of Renewable Feedstocks | Reduces reliance on fossil fuels. | "Green" epichlorohydrin can be produced from glycerol, a byproduct of biofuel production. icm.edu.pl |
Stereoselective Synthesis of Enantiopure Isomers
The epoxide carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). For many pharmaceutical applications, only one enantiomer provides the desired therapeutic effect, making stereoselective synthesis crucial.
Strategies for Chiral Induction and Control in Epoxide Formation
The primary strategies for achieving enantiopure epoxides involve either using a chiral starting material or employing a chiral catalyst to control the stereochemical outcome of the reaction.
A prominent and highly effective method is the Hydrolytic Kinetic Resolution (HKR) of the racemic terminal epoxide. google.comresearchgate.net This technique uses a chiral catalyst, most notably a (salen)Co(III) complex (Jacobsen's catalyst), in the presence of water. researchgate.netnih.gov The catalyst selectively catalyzes the hydrolysis of one enantiomer of the racemic epoxide to its corresponding diol at a much faster rate than the other. mdpi.com For example, using the (R,R)-Jacobsen catalyst, the (R)-epoxide is preferentially hydrolyzed, leaving behind the unreacted (S)-epoxide in high enantiomeric excess (>99% ee). google.commdpi.com This method is powerful because it produces two valuable, highly enantioenriched products: the desired epoxide and its corresponding chiral diol, which can be easily separated by chromatography. icm.edu.pl
Another approach involves the synthesis and resolution of a precursor. For instance, a chemo-enzymatic method has been developed for the synthesis of (S)-Betaxolol, a closely related β-blocker. mdpi.com In this route, a racemic chlorohydrin precursor is subjected to kinetic resolution using an enzyme. Lipase B from Candida antarctica (CALB) selectively acylates the (S)-enantiomer, allowing the unreacted (R)-chlorohydrin to be isolated with high enantiomeric purity (99% ee). mdpi.com This enantiopure chlorohydrin is then converted to the desired (S)-epoxide in a subsequent step.
| Asymmetric Strategy | Description | Key Reagent/Catalyst |
| Hydrolytic Kinetic Resolution (HKR) | Selective hydrolysis of one epoxide enantiomer from a racemic mixture. google.comresearchgate.net | Chiral (salen)Co(III) complexes (e.g., Jacobsen's catalyst). researchgate.netnih.gov |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer of a precursor (e.g., a chlorohydrin). mdpi.com | Lipases (e.g., Lipase B from Candida antarctica). wikipedia.org |
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material, such as optically active epichlorohydrin or a resolved phenol precursor. | (R)- or (S)-epichlorohydrin. |
Resolution Techniques for Enantiomeric Separation
When a racemic mixture of this compound is produced, it must be separated into its constituent enantiomers.
Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. google.com Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. For compounds containing a basic nitrogen atom, as in the final drug products derived from the epoxide, chiral acids like tartaric acid are commonly used as resolving agents. google.com Once separated, the pure enantiomer is recovered by removing the resolving agent.
Chiral Chromatography: A more modern and versatile technique is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC). This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This is often the method of choice for analytical determination of enantiomeric excess (ee) and can also be used for preparative-scale separations.
Process Chemistry Considerations for Research-Scale Production and Optimization
Translating the synthesis of this compound from the laboratory bench to research-scale (kilogram) production introduces several process chemistry challenges that must be addressed for a safe, efficient, and scalable process.
Reaction Control and Safety: The reaction between the phenoxide and epichlorohydrin is highly exothermic. google.com On a large scale, this heat release can lead to a rapid increase in temperature (a thermal runaway) if not properly controlled, posing a significant safety risk. The use of continuous flow reactors, or microreactors, is an effective engineering solution. google.com These reactors have a very high surface-area-to-volume ratio, allowing for efficient heat exchange and precise temperature control, thus mitigating the risk of thermal runaway and improving product purity by minimizing side reactions. google.com
Purification and Impurity Profile: At scale, purification by column chromatography becomes costly and impractical. The preferred method is crystallization. However, a major challenge in the synthesis of glycidyl ethers is the removal of unreacted high-boiling-point starting materials, such as 4-hydroxyphenylethanol, from the final product, as their boiling points can be very close. google.com Process optimization focuses on driving the reaction to completion to minimize these impurities. Solvent-free synthesis using PTC simplifies the process, as the solid salt by-products can be filtered off, and the excess epichlorohydrin can be removed by distillation under reduced pressure. chalmers.seresearchgate.net
Process Optimization: Key parameters for optimization include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.
Reactant Ratio: An excess of epichlorohydrin is typically used to ensure complete conversion of the more valuable phenol starting material and to serve as a solvent in some procedures. researchgate.net
Catalyst Loading: In PTC-mediated reactions, optimizing the catalyst concentration is crucial. Sufficient catalyst is needed for an efficient reaction rate, but excessive amounts increase cost and can complicate purification.
Alkali: The choice and form of the base (e.g., solid NaOH vs. aqueous solution) can significantly impact the reaction rate and selectivity. Solvent-free methods often employ solid, powdered alkali hydroxides. sci-hub.ru
A well-designed, research-scale process will balance these factors to achieve high yield and purity in a safe, cost-effective, and reproducible manner.
Chemical Derivatization and Scaffold Exploration of 4 2 Oxiranylmethoxy Benzeneethanol
Design and Synthesis of Derivatives Bearing Modified Oxirane Moieties
The strained three-membered ether ring, the oxirane or epoxide, is the most reactive site in the 4-(2-Oxiranylmethoxy)-benzeneethanol molecule. This high reactivity is primarily due to the significant ring strain, which is readily relieved upon nucleophilic attack, leading to ring-opening. This inherent reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse set of derivatives.
The ring-opening of the oxirane moiety typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the two electrophilic carbon atoms of the epoxide. This reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom. The reaction results in the formation of a new carbon-nucleophile bond and a hydroxyl group on the adjacent carbon, with a defined stereochemistry.
A plethora of nucleophiles can be employed for the ring-opening of the oxirane in this compound. These include, but are not limited to, amines, alcohols, thiols, and carbanions. The choice of nucleophile dictates the nature of the resulting derivative, enabling the synthesis of a broad spectrum of compounds with varied physicochemical properties and potential biological activities.
For instance, the reaction with primary or secondary amines yields amino alcohol derivatives, a common structural motif in many pharmacologically active compounds. Similarly, reaction with alcohols or phenols under basic or acidic conditions leads to the formation of ether derivatives. Thiol nucleophiles can be used to introduce sulfur-containing moieties, while carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can be used to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.
The table below summarizes some examples of nucleophilic ring-opening reactions of the oxirane moiety in this compound.
| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |
| Amine | Isopropylamine (B41738) | Amino alcohol | β-Amino alcohol |
| Alcohol | Methanol | Ether | 1,2-Diol monoether |
| Thiol | Thiophenol | Thioether | β-Hydroxy sulfide |
| Azide (B81097) | Sodium azide | Azide | β-Azido alcohol |
These reactions are typically carried out under controlled conditions, with the choice of solvent and temperature playing a crucial role in the reaction outcome and yield. The resulting derivatives serve as key intermediates for the synthesis of more complex molecules.
Systematic Functionalization of the Phenethyl Alcohol Chain and Aromatic Ring
Beyond the reactive oxirane ring, the phenethyl alcohol chain and the aromatic ring of this compound offer additional sites for chemical modification, further expanding the accessible chemical space.
The hydroxyl group of the phenethyl alcohol chain can undergo a variety of transformations common to primary alcohols. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification with alkyl halides. These modifications allow for the introduction of a wide range of functional groups, influencing the polarity, solubility, and biological activity of the resulting molecules.
The aromatic ring, being electron-rich due to the activating effect of the ether and alkyl substituents, is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the benzene (B151609) ring, such as halogens (chlorine, bromine), nitro groups, and acyl groups. The position of substitution is directed by the existing substituents, primarily to the ortho and para positions relative to the activating groups.
For example, nitration of the aromatic ring, followed by reduction of the nitro group, provides a route to amino-substituted derivatives, which can be further functionalized. Friedel-Crafts acylation can introduce a ketone functionality, which can serve as a handle for further synthetic transformations.
Recent advancements in C-H functionalization chemistry offer a powerful tool for the direct modification of the aromatic ring. For instance, palladium-catalyzed meta-C–H arylation of phenylethyl alcohol derivatives has been reported, providing a novel strategy for the selective introduction of aryl groups at the meta-position of the benzene ring, a transformation that is challenging to achieve through classical electrophilic substitution.
The table below provides an overview of potential functionalization reactions on the phenethyl alcohol chain and the aromatic ring.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Site of Functionalization |
| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid | Phenethyl alcohol OH |
| Esterification | Acyl chloride, Carboxylic acid | Ester | Phenethyl alcohol OH |
| Etherification | Alkyl halide, Base | Ether | Phenethyl alcohol OH |
| Halogenation | Br₂, FeBr₃ | Bromo | Aromatic Ring |
| Nitration | HNO₃, H₂SO₄ | Nitro | Aromatic Ring |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl | Aromatic Ring |
| C-H Arylation | Aryl halide, Pd catalyst | Aryl | Aromatic Ring |
The systematic functionalization of these different parts of the this compound molecule allows for a high degree of molecular diversity, enabling the generation of extensive libraries of compounds for screening and optimization in drug discovery and materials science.
Development of this compound as a Precursor for Pharmacologically Relevant Scaffolds
The versatility of this compound as a synthetic intermediate has been prominently demonstrated in its application as a precursor for the synthesis of various pharmacologically relevant scaffolds. Its unique combination of functional groups makes it an ideal starting material for the construction of complex molecules with therapeutic potential.
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers. cphi-online.com This class of drugs is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia.
Specifically, this compound is a direct precursor to the synthesis of Betaxolol, a selective β1 receptor blocker. ntnu.nopsu.edu The synthesis of Betaxolol from 4-(2-hydroxyethyl)-phenol involves a crucial step where the phenolic hydroxyl group reacts with epichlorohydrin (B41342) in the presence of a base to form this compound. psu.eduresearchgate.net This reaction is a selective Williamson ether synthesis, taking advantage of the higher acidity of the phenolic hydroxyl group compared to the alcoholic hydroxyl group. psu.edu
The resulting this compound is then subjected to a ring-opening reaction of the epoxide with isopropylamine. This nucleophilic addition reaction leads to the formation of the final Betaxolol molecule, which incorporates the characteristic amino alcohol side chain essential for its pharmacological activity. ntnu.no
The synthetic pathway is outlined below:
Step 1: Synthesis of this compound
Reactants: 4-(2-hydroxyethyl)-phenol and epichlorohydrin
Conditions: Basic conditions (e.g., potassium carbonate in acetone) psu.edu
Product: this compound
Step 2: Synthesis of Betaxolol
Reactants: this compound and isopropylamine
Reaction Type: Nucleophilic ring-opening of the epoxide
Product: Betaxolol
The enantiomeric purity of the final beta-blocker is of paramount importance, as often one enantiomer exhibits the desired therapeutic activity while the other may be inactive or contribute to side effects. Chiral synthesis strategies can be employed, starting with enantiomerically pure epichlorohydrin or through chiral resolution of intermediates like this compound.
The synthetic utility of this compound extends beyond the synthesis of beta-blocker analogs. Its inherent reactivity allows for its use as a scaffold for the development of new chemical entities with diverse pharmacological profiles.
The ring-opening of the epoxide with a wide range of nucleophiles, as discussed in section 3.1, provides a straightforward entry into a multitude of chemical scaffolds. For example, reaction with various substituted anilines can lead to a library of compounds with potential applications as antimicrobial or anticancer agents. The introduction of heterocyclic moieties through nucleophilic attack can generate compounds with a broad spectrum of biological activities.
Furthermore, the functionalization of the phenethyl alcohol chain and the aromatic ring, as detailed in section 3.2, adds another layer of diversity. The combination of these modifications can lead to the generation of novel molecular architectures that are not readily accessible through other synthetic routes.
For instance, the hydroxylated biphenyl (B1667301) moiety is a privileged structure found in many bioactive natural products. By employing C-H activation strategies on the aromatic ring of this compound derivatives, it is conceivable to construct novel hydroxylated biphenyl scaffolds. Similarly, the functionalized phenethyl alcohol chain can be cyclized to form various heterocyclic systems, such as chromanes or other oxygen-containing heterocycles, which are known to possess a range of biological activities.
The exploration of these synthetic avenues can lead to the discovery of new lead compounds for various therapeutic targets, highlighting the importance of this compound as a versatile platform for scaffold diversification in medicinal chemistry.
Characterization and Isolation of Novel Analogs and Related Compounds
The synthesis of novel analogs and related compounds from this compound necessitates robust analytical techniques for their characterization and purification. A combination of spectroscopic and chromatographic methods is typically employed to confirm the structure and purity of the synthesized molecules.
Structural Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the presence of key functional groups in the synthesized derivatives. For instance, the disappearance of the characteristic epoxide bands and the appearance of a broad hydroxyl absorption band would confirm the successful ring-opening of the oxirane. The presence of other functional groups, such as carbonyls from oxidation or esters from esterification, can also be readily identified. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of the synthesized compounds. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. Analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous determination of the molecular structure and stereochemistry of the derivatives.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
Isolation and Purification:
Chromatography: Chromatographic techniques are the cornerstone for the isolation and purification of the synthesized analogs.
Column Chromatography: This is a widely used technique for the purification of reaction mixtures on a preparative scale. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation of the desired product from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations. researchgate.net It offers high resolution and is particularly useful for the purification of complex mixtures and for the isolation of enantiomers using chiral stationary phases. Purity assessment of the final compounds is often performed using analytical HPLC. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for the initial screening of suitable solvent systems for column chromatography.
The table below summarizes the analytical techniques commonly used in the characterization and isolation of this compound derivatives.
| Technique | Purpose | Information Obtained |
| FTIR | Functional Group Analysis | Presence/absence of key functional groups (e.g., -OH, C=O, epoxide) |
| ¹H & ¹³C NMR | Structural Elucidation | Connectivity of atoms, stereochemistry, molecular structure |
| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |
| Column Chromatography | Preparative Purification | Isolation of pure compounds from reaction mixtures |
| HPLC | Analytical & Preparative Separation | Purity assessment, isolation of high-purity compounds, chiral separation |
| TLC | Reaction Monitoring | Tracking the consumption of starting materials and formation of products |
Through the systematic application of these characterization and isolation techniques, the novel analogs and related compounds derived from this compound can be obtained in high purity, which is a prerequisite for their subsequent evaluation in biological assays or for their use as advanced intermediates in further synthetic endeavors.
In Vitro Biological Evaluation and Mechanistic Insights
Methodological Approaches for In Vitro Biological Activity Screening
The initial step in evaluating the biological relevance of novel chemical entities, such as derivatives of 4-(2-Oxiranylmethoxy)-benzeneethanol, involves broad screening for bioactivity. This is accomplished using a variety of cellular and molecular assay systems designed to detect and quantify responses to the test compounds.
Cell-based assays are a cornerstone of preliminary bioactivity screening, offering a complex, physiologically relevant environment to observe a compound's effects. A primary method is the cytotoxicity assay, which measures the degree to which an agent is toxic to cells. For instance, the MTT assay is commonly used to determine a compound's effect on cell viability and proliferation in various cell lines, such as human cancer cells (e.g., A549, HepG2, MDA-MB-231) or normal fibroblasts (e.g., VERO, L929). mdpi.comnih.gov The concentration that causes a 50% reduction in cell viability is known as the CC50 or IC50 value. mdpi.comnih.gov
Another powerful technique is high-throughput phenotypic profiling (HTPP), often referred to as "Cell Painting". nih.gov This imaging-based method uses multiple fluorescent dyes to label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton). nih.gov Automated microscopy and image analysis then quantify numerous morphological features, creating a detailed "phenotypic profile" of a cell's response to a chemical. nih.gov This approach allows for the unbiased detection of a wide range of biological activities and can help categorize unknown compounds by comparing their profiles to those of reference chemicals with known mechanisms of action. nih.gov
Furthermore, reporter gene assays are employed to screen for effects on specific signaling pathways. nih.gov These systems use a cell line, such as the human embryonic kidney cell line (HEK293), that has been genetically modified to express a reporter gene (e.g., luciferase) under the control of a specific transcriptional response element, like NF-κB. nih.gov A change in the reporter signal (e.g., light emission) after exposure to a compound indicates modulation of that particular pathway. nih.gov
To investigate more specific molecular interactions, enzyme inhibition and receptor binding assays are critical. These cell-free assays isolate the interaction between a compound and a specific protein target.
Enzyme inhibition assays measure the ability of a compound to reduce the activity of a particular enzyme. For example, in the study of derivatives with potential metabolic influence, the inhibitory effect on enzymes like acetyl-CoA carboxylase (ACC) can be evaluated. nih.gov In such an assay, the enzyme's activity is measured in the presence of varying concentrations of the test compound. nih.gov The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov These experiments typically include a positive control, a known inhibitor of the enzyme, for comparison. nih.gov
Receptor binding assays determine the affinity and specificity with which a compound binds to a particular receptor. A common method involves competitive binding, where the test compound competes with a radiolabeled ligand (a molecule with known binding properties) for the receptor binding sites. nih.gov For instance, to assess interaction with the serotonin (B10506) 5-HT(2A) receptor, derivatives could be tested for their ability to displace a radiolabeled antagonist like [3H]ketanserin from human 5-HT(2A) receptors expressed in cell membranes. nih.gov The binding affinity is quantified as an inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. nih.gov
Investigation of In Vitro Pharmacological Profiles of this compound Derivatives
Following preliminary screening, more detailed studies are conducted to characterize the specific pharmacological profiles of promising derivatives. This involves a focused evaluation of their effects in various biological contexts, such as their interactions with microbial organisms or their capacity to counteract oxidative processes.
The antimicrobial potential of this compound derivatives is assessed against a panel of model microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal strains. nih.govnih.gov The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov
Research has shown that the chemical structure of derivatives plays a crucial role in their antimicrobial efficacy. For example, studies on 2-phenylethanol (B73330) and carbazole (B46965) derivatives indicate that certain structural modifications, such as the introduction of a fluorophenyl group or a cycloalkyl moiety, can enhance antibacterial potential, particularly against resistant strains like methicillin-resistant S. aureus (MRSA). nih.govnih.gov The mechanism of some 2-phenylethanol derivatives has been linked to their ability to partition into and disrupt the structure of bacterial membranes. nih.gov
Below is an interactive table representing hypothetical research findings on the antimicrobial activity of various derivatives.
| Derivative ID | Modification | Target Organism | MIC (µg/mL) |
| D-001 | Parent Compound | S. aureus | 128 |
| D-002 | 4-Fluoro-benzyl | S. aureus | 32 |
| D-003 | 4-Fluoro-benzyl | MRSA | 32 |
| D-004 | Cycloalkyl moiety | P. aeruginosa | 64 |
| D-005 | Parent Compound | E. coli | >256 |
| D-006 | 4-Fluoro-benzyl | E. coli | 128 |
This table contains illustrative data for demonstration purposes.
The antioxidant capacity of this compound derivatives is evaluated using various in vitro assays that measure their ability to neutralize free radicals. Common methods include the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay. nih.gov The DPPH assay measures the decrease in absorbance of the purple DPPH radical solution as it is scavenged by the antioxidant. nih.gov
The antioxidant activity of phenolic compounds is highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring. nih.gov These groups can donate a hydrogen atom to stabilize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT). nih.gov Studies on various phenolic acids have demonstrated that an increased number of hydroxyl and methoxy groups generally enhances antioxidant activity. nih.gov The antioxidant potential of novel derivatives is often compared to that of a well-known standard, such as ascorbic acid (Vitamin C). nih.gov
The following table provides an example of how antioxidant activity data for different derivatives might be presented.
| Derivative ID | Key Structural Feature | DPPH Scavenging Activity (%) at 50 µM |
| A-101 | Single phenolic -OH | 35.2% |
| A-102 | -OH and ortho-OCH3 | 58.9% |
| A-103 | -OH and two ortho-OCH3 | 75.4% |
| Ascorbic Acid | Standard Reference | 96.8% |
This table contains illustrative data for demonstration purposes.
Beyond general antimicrobial and antioxidant effects, derivatives of this compound can be investigated for their ability to modulate specific enzymes or receptors in vitro. These studies aim to identify precise molecular interactions without making claims about therapeutic use.
For instance, derivatives can be designed and tested for their inhibitory action on specific enzymes relevant to metabolic pathways. A study on novel 4-phenoxy-phenyl isoxazoles demonstrated that certain derivatives could inhibit the human acetyl-CoA carboxylase 1 (hACC1) enzyme with varying potencies (IC50 values). nih.gov The research found that the length and nature of an alkoxy side chain significantly influenced the inhibitory activity, with a cyclopropylmethoxy-substituted derivative showing optimal potency. nih.gov
Similarly, derivatives can be profiled for their interaction with key signaling receptors. For example, a study of a novel carbamide derivative identified it as a potent inverse agonist at the 5-hydroxytryptamine (5-HT)(2A) receptor. nih.gov Receptor binding assays determined its high affinity (pKi of 9.70), indicating a strong interaction with the receptor. nih.gov This type of modulation, where a compound reduces the constitutive activity of a receptor, represents a specific receptor-mediated effect.
The table below summarizes examples of specific enzymatic and receptor modulations found in derivative studies.
| Derivative Class | Molecular Target | Type of Modulation | Potency Metric |
| Phenoxy-phenyl Isoxazoles | Acetyl-CoA Carboxylase (ACC1) | Enzyme Inhibition | IC50 = 99.8 nM nih.gov |
| Phenylmethyl Carbamide | 5-HT(2A) Receptor | Inverse Agonism | pKi = 9.70 nih.gov |
| Phenothiazines | Peroxyl Radicals | Radical Chain-Breaking | k_inh = 1.8 x 10^4 M⁻¹s⁻¹ |
This table contains representative data from cited studies for illustrative purposes.
Elucidation of Molecular Mechanisms of Action (In Vitro)
The comprehensive understanding of a compound's therapeutic potential and its development into a targeted agent relies on the detailed elucidation of its molecular mechanisms of action. For the chemical entity this compound, this involves a multi-faceted in vitro approach to identify its direct molecular targets, characterize the nature of its interaction with these targets, and investigate the subsequent effects on cellular signaling pathways.
Target Identification and Deconvolution Strategies (e.g., Affinity-Based Pull-Down, Label-Free Methods)
The initial and pivotal step in delineating the mechanism of action of this compound is the identification of its direct molecular binding partners within a biological system. Modern chemical biology offers a suite of powerful techniques for this purpose, broadly categorized into affinity-based and label-free methods.
Affinity-Based Pull-Down Assays: This classical and robust approach would involve chemically modifying the this compound molecule to incorporate a reactive handle or a tag, such as biotin (B1667282) or a photo-activatable crosslinker. This "bait" molecule is then incubated with a cellular lysate or a specific protein fraction. The epoxide ring within the this compound structure is an electrophilic moiety that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) on target proteins. Following incubation, the bait-protein complexes are "pulled down" from the mixture using an affinity matrix (e.g., streptavidin-coated beads if biotin was used). The captured proteins are then eluted, separated by gel electrophoresis, and identified using mass spectrometry. A hypothetical workflow for such an experiment is detailed in the table below.
| Step | Description | Purpose |
| 1. Probe Synthesis | Synthesis of a derivative of this compound containing a terminal alkyne or azide (B81097) group for "click" chemistry and a biotin tag. | To create a "bait" molecule for capturing protein targets. |
| 2. Incubation | The synthesized probe is incubated with a complex biological sample, such as a cell lysate. | To allow the probe to bind to its specific protein targets. |
| 3. Crosslinking (Optional) | If a photo-activatable group is included, the sample is exposed to UV light to form a covalent bond between the probe and its target. | To permanently link the probe to its interacting proteins. |
| 4. Affinity Purification | The lysate is passed over a streptavidin-coated resin, which specifically binds to the biotin tag on the probe. | To isolate the probe-protein complexes from the rest of the cellular components. |
| 5. Elution and Analysis | The bound proteins are washed and then eluted from the resin. | To release the captured proteins for identification. |
| 6. Protein Identification | The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). | To determine the identity of the proteins that interacted with the probe. |
Label-Free Methods: To circumvent the potential issue of the chemical tag altering the binding characteristics of the parent compound, label-free methods have gained prominence. Techniques such as the cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) could be employed. In CETSA, for instance, intact cells are treated with this compound and then subjected to a temperature gradient. The principle is that a protein's thermal stability will be altered upon ligand binding. The aggregated and soluble protein fractions at different temperatures are then separated and analyzed by quantitative proteomics to identify proteins that exhibit a thermal shift in the presence of the compound.
Analysis of Protein-Ligand Interactions in Biochemical Systems
Once putative protein targets have been identified, the next critical step is to validate and characterize the interaction between this compound and these proteins in a controlled, cell-free biochemical system. This allows for a more precise understanding of the binding affinity, kinetics, and mode of interaction.
Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be employed. For example, in an SPR experiment, the purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of key kinetic parameters such as the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
A hypothetical data table summarizing the results of such an analysis for a putative target protein is presented below.
| Target Protein | Method | KD (μM) | kon (M-1s-1) | koff (s-1) |
| Protein X | SPR | 5.2 | 1.2 x 104 | 6.2 x 10-2 |
| Protein Y | ITC | 15.8 | N/A | N/A |
| Protein Z | MST | 8.9 | N/A | N/A |
Note: This data is hypothetical and for illustrative purposes only.
Investigation of Downstream Cellular Pathway Modulations
To achieve this, a variety of cell-based assays would be utilized. For instance, if the identified target is a kinase, a western blot analysis could be performed to assess the phosphorylation status of its known downstream substrates in cells treated with this compound. A decrease or increase in substrate phosphorylation would provide evidence of the compound's inhibitory or activating effect on the kinase's activity.
Furthermore, broader, unbiased approaches such as transcriptomics (e.g., RNA-sequencing) or proteomics can provide a global view of the cellular response to the compound. By comparing the gene or protein expression profiles of treated versus untreated cells, researchers can identify entire pathways that are significantly up- or down-regulated. For example, a gene ontology (GO) or pathway enrichment analysis of differentially expressed genes might reveal that this compound treatment significantly impacts pathways related to oxidative stress, apoptosis, or cell cycle regulation.
A hypothetical example of data from a pathway analysis is shown below:
| Cellular Pathway | Key Genes/Proteins Modulated | Observed Effect | p-value |
| Nrf2-mediated Oxidative Stress Response | NQO1, HMOX1, GCLC | Upregulation | <0.01 |
| Apoptosis | BAX, BCL2, Caspase-3 | Increased BAX/BCL2 ratio, Cleaved Caspase-3 | <0.05 |
| MAPK Signaling | p-ERK, p-JNK | Decreased phosphorylation | <0.05 |
Note: This data is hypothetical and for illustrative purposes only.
Through this systematic, multi-tiered approach, from unbiased target identification to the detailed analysis of downstream cellular events, a comprehensive picture of the in vitro molecular mechanisms of action for this compound can be constructed. This foundational knowledge is indispensable for its further development and potential application in a therapeutic context.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Fundamental Principles and Methodologies in SAR/QSAR for 4-(2-Oxiranylmethoxy)-benzeneethanol Analogs
The core principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. researchgate.net For analogs of this compound, SAR studies involve the systematic synthesis and in vitro testing of a series of related molecules. By making targeted modifications to the oxirane ring, the benzene (B151609) ring, or the ethanol (B145695) side chain, researchers can observe corresponding changes in biological activity. This process helps to identify the pharmacophore—the essential arrangement of functional groups required for biological activity.
QSAR analysis builds upon SAR by creating mathematical models that quantitatively correlate the structural properties of compounds with their biological activities. researchgate.netpensoft.net This involves calculating numerical representations of molecular features, known as descriptors, and using statistical methods to establish a predictive relationship. For this compound analogs, QSAR can forecast the bioactivity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.
Computational and Statistical Approaches in SAR/QSAR Modeling
The development of predictive SAR and QSAR models heavily relies on computational and statistical methods to quantify molecular structures and correlate them with biological outcomes.
Molecular Descriptor Calculation and Feature Selection for Model Building
The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that characterize various aspects of a molecule's structure. For analogs of this compound, these can include:
Constitutional descriptors: Molecular weight, number of atoms, etc. nih.gov
Topological descriptors: Describing atomic connectivity and molecular branching. nih.govresearchgate.net
Geometrical descriptors: Related to the 3D shape of the molecule. researchgate.net
Physicochemical descriptors: Such as lipophilicity (LogP) and surface area. nih.govresearchgate.net
Electronic descriptors: Reflecting the electron distribution in the molecule. pensoft.netnih.gov
Due to the vast number of potential descriptors, a feature selection process is essential to identify the most relevant ones that influence biological activity. This helps to create a more interpretable and robust model.
Development and Validation of Predictive SAR/QSAR Models for In Vitro Bioactivity
After selecting the most informative descriptors, a mathematical model is constructed to link them to the observed in vitro bioactivity. Common statistical methods include multiple linear regression (MLR) and more complex machine learning approaches. jocpr.com
The predictive capability of any QSAR model must be rigorously validated. nih.gov Internal validation techniques, such as cross-validation, assess the model's stability and robustness. nih.govnih.gov External validation, which involves testing the model on a separate set of compounds not used in its development, is crucial for confirming its real-world predictive power. nih.gov A well-validated model can be confidently used to screen virtual libraries of compounds and prioritize them for synthesis and testing. nih.gov
Correlative Studies between Structural Features and Observed In Vitro Biological Effects
Correlative studies provide direct evidence of how specific structural modifications to the this compound scaffold affect its biological activity.
Impact of Oxirane Ring Stereochemistry and Substituent Patterns on Activity
The oxirane, or epoxide, ring is a critical functional group, often involved in covalent interactions with biological targets through nucleophilic attack and ring-opening reactions. nih.govresearchgate.net Its strained three-membered ring makes it highly reactive. nih.gov
The stereochemistry of the oxirane ring is a pivotal factor, as biological systems are chiral. nih.gov Different enantiomers can exhibit vastly different biological activities. nih.govnih.gov For instance, in some compounds, only one enantiomer may be responsible for the observed antimalarial activity. nih.gov The presence of substituents on the oxirane ring can also significantly modulate its reactivity and, consequently, its biological effect. researchgate.netmdpi.com
Quantitative Analysis of Substituent Effects on the Benzene Ring and Ethanol Moiety
Systematic alterations to the benzene ring and the ethanol side chain are key to understanding the SAR of this compound analogs.
Modifications to the Ethanol Moiety: Changes to the ethanol side chain, such as altering its length or replacing the hydroxyl group, can influence the molecule's flexibility, conformation, and hydrogen-bonding capacity. These modifications can affect how the molecule fits into a biological target's binding site, thereby influencing its activity.
The following table provides a hypothetical summary of how different structural modifications might impact the in vitro activity of this compound analogs.
| Compound | Modification | Position of Modification | Hypothetical In Vitro Activity (IC50, µM) |
| This compound | None | - | 12.0 |
| (R)-4-(2-Oxiranylmethoxy)-benzeneethanol | Stereoisomer | Oxirane Ring | 6.5 |
| (S)-4-(2-Oxiranylmethoxy)-benzeneethanol | Stereoisomer | Oxirane Ring | 28.3 |
| 4-(2-Oxiranylmethoxy)-2-methylbenzeneethanol | Methyl group | Benzene Ring (ortho) | 9.8 |
| 4-(2-Oxiranylmethoxy)-3-chlorobenzeneethanol | Chloro group | Benzene Ring (meta) | 15.2 |
| 4-(2-Oxiranylmethoxy)-benzene-1-propanol | Extended alkyl chain | Ethanol Moiety | 18.7 |
Application of SAR/QSAR for Rational Compound Design and Optimization
The principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental in medicinal chemistry for the rational design and optimization of new drug candidates. In the context of "this compound," a key intermediate in the synthesis of various β-adrenergic receptor antagonists, these principles can be hypothetically applied to guide the modification of its structure to enhance desired biological activities and properties. While specific SAR/QSAR studies on "this compound" are not extensively documented in public literature, the well-established SAR of the broader class of phenoxypropanolamine-based β-blockers provides a solid framework for illustrating this process. nih.govnih.govjove.compharmaguideline.comrevespcardiol.orgmdpi.com
The rational design process would involve the systematic modification of the three key structural components of the "this compound" scaffold: the substituted benzene ring, the oxiranylmethoxy side chain, and the ethanol group. The goal is to understand how these modifications influence the compound's interaction with a biological target, such as a β-adrenergic receptor, and to optimize its potency, selectivity, and pharmacokinetic profile.
A typical workflow for the rational design and optimization of analogs based on "this compound" would involve the following steps:
Lead Identification and Characterization: "this compound" or a closely related derivative would be identified as a lead compound, possessing a degree of the desired biological activity.
Structural Analysis and Hypothesis Generation: The three-dimensional structure of the lead compound would be analyzed to identify key pharmacophoric features and potential points for modification. Based on the known SAR of phenoxypropanolamines, hypotheses would be formulated regarding the structural requirements for optimal target interaction. nih.govnih.gov
Analog Synthesis: A library of analogs would be synthesized, systematically altering different parts of the lead structure.
Biological Evaluation: The synthesized analogs would be tested for their biological activity (e.g., receptor binding affinity, functional antagonism).
SAR Analysis: The relationship between the structural modifications and the observed biological activity would be analyzed to establish clear SAR trends.
QSAR Modeling: Computational models would be developed to quantitatively correlate the structural properties of the analogs with their biological activity, enabling the prediction of the activity of yet-to-be-synthesized compounds. nih.govnih.gov
Iterative Optimization: Based on the insights from SAR and QSAR studies, new generations of analogs would be designed and synthesized with the aim of further improving the desired properties.
Illustrative SAR of "this compound" Analogs
To illustrate the application of SAR, we can consider hypothetical modifications to the "this compound" structure and their potential impact on β-adrenergic receptor antagonist activity.
Modification of the Benzene Ring:
The nature and position of substituents on the benzene ring are known to be critical for the activity and selectivity of phenoxypropanolamine-based β-blockers. pharmaguideline.comnih.gov For instance, para-substitution on the aromatic ring is often associated with β1-selectivity. pharmaguideline.com
Interactive Table 1: Hypothetical SAR of Benzene Ring Modifications
| Compound | R1 Substituent (para-position) | R2 Substituent (other positions) | Hypothetical β1-Antagonist Activity (IC50, nM) |
| 1 | -OCH2CH2OH | H | 500 |
| 2 | -OCH2CONH2 | H | 150 |
| 3 | -OCH2CH2OCH3 | H | 200 |
| 4 | -OCH2CH2OH | 2-Cl | 400 |
| 5 | -OCH2CH2OH | 3-CH3 | 450 |
From this hypothetical data, one might conclude that introducing a carboxamide group at the para-position (Compound 2) enhances β1-antagonist activity compared to the parent ethanol group (Compound 1). Substitutions at other positions (Compounds 4 and 5) appear to be detrimental to activity.
Modification of the Side Chain:
The oxiranylmethoxy side chain is a reactive precursor to the propanolamine (B44665) side chain found in many β-blockers. The nature of the amine substituent introduced by the ring-opening of the epoxide is a key determinant of activity. nih.govmdpi.com
Interactive Table 2: Hypothetical SAR of Side Chain Modifications (Post-Ring Opening)
| Compound | Amine Substituent (R) | Hypothetical β-Antagonist Activity (IC50, nM) |
| 6 | -NH-isopropyl | 50 |
| 7 | -NH-tert-butyl | 30 |
| 8 | -NH-methyl | 250 |
| 9 | -NH-benzyl | 180 |
This hypothetical data suggests that bulky alkyl groups on the nitrogen atom, such as isopropyl (Compound 6) and particularly tert-butyl (Compound 7), are favorable for high antagonist potency, a well-established SAR for β-blockers.
Application of QSAR in Compound Optimization
Once a sufficient number of analogs have been synthesized and tested, QSAR models can be developed to provide deeper insights and guide further optimization. These models use statistical methods to correlate physicochemical properties (descriptors) of the molecules with their biological activity.
Commonly used descriptors in QSAR studies of β-blockers include:
Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents on the aromatic ring.
Steric parameters: Taft steric parameters (Es) or molar refractivity (MR) to quantify the size and shape of substituents.
Hydrophobic parameters: Partition coefficient (logP) to describe the lipophilicity of the molecule.
Topological indices: Molecular connectivity indices that describe the branching and shape of the molecule.
A hypothetical QSAR equation for a series of "this compound" analogs might look like this:
log(1/IC50) = 0.5 * σ_para - 0.2 * Es_ortho + 0.3 * logP + 2.5
This equation would suggest that:
Electron-withdrawing substituents at the para-position of the benzene ring are beneficial for activity.
Bulky substituents at the ortho-position are detrimental to activity.
Increased lipophilicity is favorable for activity.
Such a model would allow the researchers to predict the activity of new, unsynthesized analogs, prioritizing the synthesis of those with the highest predicted potency. This rational, data-driven approach significantly accelerates the drug discovery process and reduces the reliance on serendipity.
Computational Chemistry and in Silico Approaches in Research
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are cornerstone techniques in computational drug discovery used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. derpharmachemica.comsarjournal.com This method involves predicting the preferred orientation, or "pose," of the ligand within the target's binding site and estimating the strength of the interaction, typically as a "docking score" representing binding affinity. nih.govh-its.org
For 4-(2-Oxiranylmethoxy)-benzeneethanol, docking simulations could be employed to investigate its potential interactions with various biological targets. As a reactive intermediate containing an epoxide ring, it has the potential to covalently bind to nucleophilic residues (like cysteine or histidine) in proteins. Docking studies could help identify potential off-target proteins that might be inadvertently modified by this intermediate during synthesis or in case of exposure. The process involves preparing the 3D structure of the ligand and the target protein and using a docking program (e.g., AutoDock, GOLD) to sample numerous binding poses and rank them based on a scoring function. h-its.org
Illustrative Docking Simulation Results:
The following table illustrates the type of data generated from a hypothetical docking study of this compound against a panel of enzymes. Lower binding energy values typically suggest a more favorable interaction.
| Protein Target | PDB ID | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Human Serum Albumin | 1AO6 | -6.8 | Hydrogen bond with TYR-150; Pi-stacking with PHE-157 |
| Cytochrome P450 2D6 | 2F9Q | -7.2 | Hydrophobic interactions with LEU-213, VAL-374 |
| Beta-1 Adrenergic Receptor | 2Y03 | -5.9 | Hydrogen bond with SER-212 |
Quantum Mechanical Studies for Electronic Structure, Reactivity, and Conformation
Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure and reactivity of molecules. substack.com Techniques like Density Functional Theory (DFT) can be used to calculate a molecule's properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. mdpi.com These calculations are invaluable for understanding a molecule's intrinsic reactivity and conformational preferences. nih.gov
For this compound, QM studies would be particularly insightful. The highly strained and polarized oxirane (epoxide) ring is the primary site of reactivity. QM calculations can precisely map the electrostatic potential, highlighting the electrophilic carbon atoms of the epoxide ring that are susceptible to nucleophilic attack—the key reaction step in its conversion to Betaxolol. researchgate.net Furthermore, QM can determine the molecule's most stable three-dimensional conformations, which is crucial input for accurate molecular docking studies. nih.govscispace.com
Illustrative Quantum Chemical Properties:
This table shows examples of properties that would be calculated for this compound using DFT.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons; a low value points to electrophilic sites. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity. |
Virtual Screening of Chemical Libraries Derived from the this compound Scaffold
Virtual screening (VS) is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a drug target. wikipedia.org This process can be either structure-based (using docking) or ligand-based (using similarity to known active molecules). creative-biolabs.com
Starting with the this compound scaffold, a virtual chemical library can be created by systematically modifying its structure. For instance, different substituents could be added to the benzene (B151609) ring, the ethanol (B145695) side chain could be altered, or the oxirane ring could be replaced with other functional groups. This library, containing thousands or millions of virtual compounds, can then be computationally screened against a specific target, such as the beta-1 adrenergic receptor, to discover novel derivatives with potentially improved binding affinity or selectivity compared to the final drug, Betaxolol. nih.govresearchgate.net
Illustrative Virtual Library Sample:
This table shows a small, hypothetical sample of a chemical library derived from the parent scaffold for virtual screening.
| Compound ID | Scaffold Modification | Rationale |
|---|---|---|
| DERIV-001 | Addition of a fluoro group at position 2 of the benzene ring | To explore the effect of electron-withdrawing groups on binding. |
| DERIV-002 | Replacement of the ethanol -OH with an -NH2 group | To introduce a new hydrogen-bonding moiety. |
| DERIV-003 | Replacement of the oxirane with a thiirane (B1199164) (episulfide) | To investigate the role of the heteroatom in reactivity and binding. |
| DERIV-004 | Extension of the ethanol side chain to propanol | To probe for additional hydrophobic interactions in the binding pocket. |
Cheminformatics Applications in Data Mining and Analysis for Structure-Property Relationships
Cheminformatics applies information science techniques to solve chemical problems, often by analyzing large datasets of molecules to derive meaningful relationships. liverpool.ac.uk A key application is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features (described by numerical "descriptors") with its physicochemical properties. researchgate.netnih.gov
For this compound and its derivatives, cheminformatics could be used to build QSPR models for properties like melting point, aqueous solubility, or chromatographic retention time. To do this, a dataset of compounds would be compiled, and for each, a wide range of molecular descriptors would be calculated. These descriptors can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, 3D shape descriptors). Statistical methods or machine learning algorithms are then used to create a mathematical model linking the descriptors to the observed property, allowing for the prediction of properties for new, untested compounds. aip.orgrsc.org
Common Molecular Descriptors for QSPR:
| Descriptor Class | Example Descriptor | Property It Helps Predict |
|---|---|---|
| Physicochemical | LogP (Octanol-water partition coefficient) | Solubility, membrane permeability |
| Topological | Topological Polar Surface Area (TPSA) | Permeability, bioavailability |
| Constitutional | Molecular Weight (MW) | General size-related properties |
| Geometric | Solvent Accessible Surface Area (SASA) | Solubility, interactions |
Predictive In Silico Models for In Vitro ADME Properties
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govnih.gov These models are typically built using large datasets of experimental results and employ QSAR or machine learning techniques to predict outcomes for new molecules. researchgate.netresearchgate.net
While this compound is an intermediate and not a final drug, predicting its in vitro ADME properties is still valuable. For example, predicting its aqueous solubility is important for designing reaction and purification conditions. Predicting its potential to permeate cell membranes (e.g., using a Caco-2 permeability model) or bind to plasma proteins can inform handling procedures and assess potential bioavailability in case of accidental exposure. mdpi.com These models provide rapid, cost-effective ways to profile a compound's basic pharmacokinetic characteristics without the need for extensive lab work. nih.gov
Illustrative In Silico Predictions for In Vitro ADME Properties:
| ADME Property | Predicted Outcome | Interpretation |
|---|---|---|
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble. |
| Caco-2 Permeability (logPapp) | -5.1 cm/s | Predicted to have moderate to high permeability. |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the GI tract. |
| Plasma Protein Binding | Moderate (approx. 75%) | A significant fraction would be bound to plasma proteins. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Oxiranylmethoxy)-benzeneethanol, and how can purity be maximized?
- Methodology : The compound is typically synthesized via epoxidation of a precursor such as 4-(allyloxy)benzeneethanol. Key steps include controlled oxidation using peracids (e.g., meta-chloroperbenzoic acid) under low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the epoxide product from unreacted starting materials or diol byproducts. Yield optimization (70–85%) requires stoichiometric control and inert atmospheres to prevent hydrolysis of the oxirane ring .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : The oxirane protons (δ 3.1–3.4 ppm, multiplet) and methoxy group (δ 4.2–4.4 ppm, singlet) in -NMR confirm the epoxide and ether linkages. -NMR should show the oxirane carbons at δ 44–47 ppm.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 208.1103 (CHO).
- IR : Peaks at 840–860 cm (oxirane ring) and 3400–3500 cm (hydroxyl group) are diagnostic .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodology : The epoxide group is prone to hydrolysis under humid conditions, forming diol derivatives. Stability studies (e.g., accelerated aging at 40°C/75% RH) show degradation rates increase with pH >6. Recommendations:
- Store under anhydrous conditions (desiccants like silica gel).
- Use amber vials to prevent UV-induced ring-opening.
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .
Advanced Research Questions
Q. How can computational models predict the reactivity of the oxirane ring in this compound under varying conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can assess ring strain (≈25–30 kcal/mol) and nucleophilic attack sites. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) reveal hydrolysis pathways. Key parameters:
- Activation energy for ring-opening by nucleophiles (e.g., amines, thiols).
- pH-dependent protonation states affecting electrophilicity.
- Validation via kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodology : Discrepancies in -NMR shifts (e.g., oxirane protons) may arise from solvent effects or impurities. Solutions:
- Compare data across deuterated solvents (CDCl, DMSO-d).
- Use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Cross-reference with high-purity standards from authoritative databases (NIST, PubChem) .
Q. How does this compound function as a crosslinking agent in polymer chemistry?
- Methodology : The epoxide group undergoes ring-opening polymerization with diamine or diol co-monomers. Key parameters:
- Catalyst selection (e.g., BF-etherate for cationic polymerization).
- Thermal analysis (DSC) to determine glass transition temperatures (T) of resulting polymers.
- Mechanical testing (tensile strength, elasticity) to correlate crosslink density with epoxide conversion rates .
Q. What advanced techniques identify trace impurities in this compound batches?
- Methodology :
- LC-MS/MS : Detects diol byproducts (e.g., 4-(2,3-dihydroxypropoxy)benzeneethanol) at ppm levels.
- Headspace GC-MS : Monitors residual solvents (e.g., ethyl acetate) from synthesis.
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed (e.g., using Sharpless epoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
